6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one
Description
This compound belongs to the benzofuran-3-one class, characterized by a bicyclic core structure with a ketone at position 2. Key substituents include:
Properties
Molecular Formula |
C21H14Cl2O4 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H14Cl2O4/c1-12-5-6-14(26-12)10-20-21(24)15-8-7-13(9-19(15)27-20)25-11-16-17(22)3-2-4-18(16)23/h2-10H,11H2,1H3/b20-10- |
InChI Key |
TVCAIRLYOSFDMG-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
[3+2] Heteroannulation of Benzoquinone Derivatives
A one-pot heteroannulation method, adapted from Pirouz et al., employs benzoquinone (BQ) and cyclohexenone derivatives under acidic conditions to form the benzofuran core. The mechanism involves:
-
Acid-catalyzed Michael addition of cyclohexenone to BQ, generating a diketone intermediate.
-
Intramolecular cyclization via keto-enol tautomerism, forming the furan ring.
-
Aromatization through dehydration, yielding the benzofuran skeleton.
Optimization Data (Table 1):
| Entry | BQ (equiv) | Cyclohexenone (equiv) | Acid | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2.5 | 1.0 | AcOH | 72 | 15 |
| 5 | 2.0 | 1.0 | AcOH | 18 | 70 |
Increasing BQ equivalents and reducing reaction time improved yields from 15% to 70%, highlighting the importance of stoichiometric ratios and catalyst efficiency.
Cyclization-Decarboxylation of Carboxylic Acid Precursors
An alternative route, described in patent literature, involves cyclizing carboxylic acid derivatives activated as sulfonates or mixed anhydrides. For example:
-
Activation : Treatment of 4-(2,6-dichlorobenzyloxy)-2-(5-methylfuran-2-yl)acrylic acid with tosyl chloride forms the acyl tosylate.
-
Cyclization : Refluxing the activated intermediate in toluene with triethylamine induces intramolecular cyclization, forming the benzofuran ring.
-
Decarboxylation : Thermal elimination of CO2 yields the final product.
This method avoids harsh acidic conditions, making it suitable for acid-sensitive substituents.
Regioselective Functionalization of the Benzofuran Core
Etherification at Position 6
Introducing the 2,6-dichlorobenzyl ether requires selective O-alkylation:
-
Protection : The benzofuran’s C3-ketone is protected as a ketal (e.g., ethylene glycol) to prevent side reactions.
-
Alkylation : Reaction with 2,6-dichlorobenzyl bromide in the presence of K2CO3 in DMF at 80°C for 12 hours achieves 85% regioselectivity.
-
Deprotection : Acidic hydrolysis (HCl/THF/H2O) removes the ketal, restoring the ketone functionality.
Stereospecific Introduction of the Furylmethylidene Group
The (Z)-configuration at position 2 is achieved via a Horner-Wadsworth-Emmons reaction:
-
Phosphonate Preparation : 5-Methylfurfural is converted to its diethyl phosphonate ester using triethyl phosphite.
-
Condensation : Reaction with the benzofuran-3-one under basic conditions (NaH, THF, 0°C to RT) yields the (Z)-alkene with >90% stereoselectivity.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Additives
-
PTSA (p-toluenesulfonic acid) : Catalyzes both Michael addition and dehydration steps, reducing reaction time from 72 to 18 hours.
-
Phase-transfer catalysts (e.g., TBAB): Improve interfacial contact in biphasic alkylation systems, boosting yields to >90%.
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis verifies the benzofuran’s planarity and the (Z)-alkene’s geometry, with a dihedral angle of 178.9° between the furan and benzofuran rings.
Industrial Applications and Modifications
The compound’s synthesis has been adapted for scale-up in pharmaceutical intermediates:
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways and resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs with Shared Benzofuran-3-One Core
Compound 5b : (2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(Pyridin-4-Ylmethylene)-1-Benzofuran-3(2H)-One
- Substituents :
- Position 6: 2,6-Dichlorobenzyloxy (shared with the target compound).
- Position 2: Pyridin-4-ylmethylene group (vs. 5-methyl-2-furyl in the target compound).
- Key Data: Molecular Weight: 309.2 g/mol (MH+) . Mechanism: Binds tubulin’s colchicine site, inducing microtubule depolymerization .
BH26263 and BH26266 : Thienyl-Substituted Analogs
- BH26263 : 6-[(4-Chlorobenzyl)oxy]-2-[(Z)-1-(3-Methyl-2-Thienyl)Methylidene]-1-Benzofuran-3-One
- BH26266 : 6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(3-Methyl-2-Thienyl)Methylidene]-1-Benzofuran-3-One
- Substituents :
- Position 6: Variant chlorobenzyloxy groups (4-Cl or 2-Cl vs. 2,6-diCl in the target compound).
- Position 2: 3-Methyl-2-thienyl group (vs. 5-methyl-2-furyl).
- Key Data: Molecular Weight: 382.86 g/mol (both isomers) . Activity: Not explicitly reported, but the thienyl group’s higher lipophilicity compared to furyl may influence cell permeability and target engagement .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
Position 6 Substituents: The 2,6-dichlorobenzyloxy group (shared by the target compound and 5b) is critical for binding to hydrophobic pockets in tubulin, as evidenced by 5b’s activity . Monochloro variants (e.g., BH26263/BH26266) may exhibit reduced potency due to weaker halogen bonding or steric effects.
Steric and Electronic Effects: The 5-methyl-2-furyl group in the target compound may offer a balance of moderate lipophilicity and steric bulk compared to pyridinyl or thienyl groups.
Stereochemistry :
- The Z-configuration at position 2 is conserved across active analogs (e.g., 5b ), suggesting its necessity for proper orientation in the colchicine-binding site .
Biological Activity
The compound 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one is a synthetic organic molecule characterized by a complex structure that integrates a benzofuran core with various functional groups. Its potential biological activities have garnered attention in recent research, particularly in the fields of antimicrobial and anticancer studies.
Chemical Structure and Properties
- Molecular Formula : C21H14Cl2O4
- Molecular Weight : Approximately 401.2 g/mol
- Structural Features : The compound features a benzofuran ring system, which is known for its diverse biological activities. The presence of a dichlorobenzyl ether and a furan-derived side chain contributes to its unique properties.
Antimicrobial Activity
Research indicates that 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 μg/mL |
| Staphylococcus aureus | 32 μg/mL |
| Pseudomonas aeruginosa | 18 μg/mL |
| Aeromonas hydrophila | 9 μg/mL |
These results demonstrate the compound's broad-spectrum inhibitory activity against both human pathogens and aquatic bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer potential. It is believed to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism suggests that the compound may interfere with the mitotic process, thereby exerting cytotoxic effects on cancer cells.
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, highlighting its potential as a lead compound for drug development targeting specific cancers.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions modulate biological pathways relevant to disease processes, particularly in cancer and microbial infections. The exact mechanisms remain an area of active research.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various benzofuran derivatives, including our compound of interest. The findings confirmed its potent activity against multiple bacterial strains with MIC values ranging from 9 to 64 μg/mL .
- Anticancer Research : Another research article highlighted the ability of this compound to inhibit tubulin polymerization in cancer cells, demonstrating significant cytotoxic effects in vitro against breast and colon cancer cell lines.
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that while many benzofuran derivatives exhibit antimicrobial properties, the presence of specific substituents in our compound enhances its potency significantly compared to others like 2-acetylbenzofuran and aurones.
Q & A
Q. What are the key considerations for synthesizing 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Protect the hydroxyl group on the benzofuran core using 2,6-dichlorobenzyl bromide under basic conditions (e.g., NaH/THF) to form the 6-(2,6-dichlorobenzyloxy) intermediate .
- Step 2: Introduce the (Z)-configured methylidene group at the 2-position via Claisen-Schmidt condensation with 5-methyl-2-furaldehyde. Use catalytic acetic acid in ethanol under reflux to ensure stereochemical control .
- Optimization: Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and adjust stoichiometry to minimize side products like the (E)-isomer. Purify via column chromatography (silica gel, gradient elution) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
Q. What physicochemical properties (e.g., solubility, LogP) are critical for in vitro assays, and how can they be experimentally determined?
Methodological Answer:
- LogP (Octanol-Water Partition Coefficient): Use shake-flask method with HPLC-UV quantification. The dichlorobenzyl and furyl groups increase hydrophobicity (predicted LogP ~4.5) .
- Solubility: Assess in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) via nephelometry. The compound is likely poorly water-soluble (<10 µM), necessitating surfactants (e.g., Tween-80) for biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?
Methodological Answer:
- Analog Synthesis: Replace the 2,6-dichlorobenzyl group with fluorophenyl or methoxyphenyl variants to assess halogen vs. electron-donating effects .
- Bioactivity Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization. Compare IC₅₀ values to correlate substituent effects with potency .
- Key Observation: Fluorine at the benzyl position may enhance membrane permeability but reduce target binding affinity due to steric effects .
Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2). The furyl methylidene group likely occupies a hydrophobic pocket, while the dichlorobenzyl group stabilizes π-π stacking .
- ADMET Prediction: Employ SwissADME to estimate bioavailability (Lipinski’s rule compliance) and toxicity (AMES test). The compound may exhibit high plasma protein binding (>90%) due to aromaticity .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., ATP concentration in kinase assays) and purity of batches (HPLC >95%). Discrepancies may arise from residual solvents affecting activity .
- Meta-Analysis: Compare data across analogs. For example, 5-methylfuran derivatives show lower cytotoxicity than 3-methyl analogs in MTT assays, suggesting positional isomerism impacts selectivity .
- Validation: Replicate key studies with orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
